tert-Butylsulfinyl chloride

Description

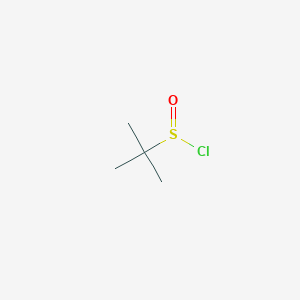

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpropane-2-sulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c1-4(2,3)7(5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJKQOWJEZSNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405575 | |

| Record name | tert-Butylsulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31562-43-3 | |

| Record name | tert-Butylsulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-2-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butylsulfinyl Chloride

Chemo- and Enantioselective Synthesis Strategies

The selective synthesis of tert-butylsulfinyl chloride and its derivatives, controlling both chemical and stereochemical outcomes, is a significant area of research. These strategies often involve the use of chiral auxiliaries or catalysts to induce asymmetry.

A prominent method for the synthesis of enantiopure tert-butylsulfinamide involves the enantioselective oxidation of di-tert-butyl disulfide. wikipedia.org This process yields the corresponding thiosulfinate, which is then subjected to disulfide bond cleavage using lithium amide. wikipedia.org The initial oxidation step is critical for establishing the stereochemistry, and it often employs a chiral ligand in conjunction with a metal catalyst, such as vanadyl acetylacetonate (B107027). wikipedia.org

A patented method details the selective oxidation of tert-butyl disulfide with hydrogen peroxide to produce tert-butyl thiosulfinate. google.com This intermediate is then treated with an acylation reagent to form this compound or bromide. google.com The process is highlighted for its simplicity, high yield, and use of readily available and environmentally friendly reagents, making it suitable for industrial-scale production. google.com

Table 1: Oxidation of tert-Butyl Disulfide

| Precursor | Oxidizing Agent | Catalyst/Ligand | Intermediate | Product | Key Features |

|---|---|---|---|---|---|

| Di-tert-butyl disulfide | Hydrogen Peroxide | Vanadyl acetylacetonate / Chiral aminoindanol-derived ligand | tert-Butyl thiosulfinate | Enantiopure tert-butylsulfinamide | Enantioselective oxidation. wikipedia.org |

| tert-Butyl disulfide | Hydrogen Peroxide | VO(acac)2 | tert-Butyl thiosulfinate | This compound/bromide | High yield, environmentally friendly. google.com |

The Grignard reagent, tert-butylmagnesium chloride, serves as a versatile starting material for the synthesis of this compound. sigmaaldrich.comsigmaaldrich.com This organomagnesium compound is a potent carbon nucleophile used for creating carbon-carbon bonds. sigmaaldrich.com The reaction of tert-butylmagnesium chloride with sulfur derivatives, such as sulfuryl chloride or thionyl chloride, can lead to the formation of this compound. While specific details of this direct synthesis are part of broader synthetic schemes, the use of tert-butylmagnesium chloride is a key step. sigmaaldrich.comsigmaaldrich.com For instance, optically active tert-butyl sulfinates have been prepared from dialkyl sulfites and tert-butylmagnesium chloride in the presence of chiral amines, with Cinchona alkaloids providing up to 74% enantiomeric excess (ee). acs.org

The acylation of tert-butyl thiosulfinate is a key step in a multi-step synthesis of enantiopure tert-butylsulfinamide, where this compound or bromide is generated as an intermediate. google.com In this process, after the initial oxidation of tert-butyl disulfide to tert-butyl thiosulfinate, an acylation reagent is introduced. google.com The choice of acylating agent can be N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), as well as elemental chlorine or bromine. google.com This reaction effectively converts the thiosulfinate into the desired tert-butylsulfinyl halide. google.com

Catalytic Approaches to Enantiopure tert-Butylsulfinyl Derivatives

Catalytic methods represent the forefront of synthesizing enantiopure tert-butylsulfinyl derivatives, offering high efficiency and stereocontrol with only a small amount of a chiral catalyst.

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiopure compounds from a racemic starting material with a theoretical yield of 100%. mdpi.com This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. mdpi.com

A notable application of DKR is the synthesis of enantiomerically enriched tert-butanesulfinate esters. acs.orgnih.gov Racemic tert-butanesulfinyl chloride is coupled with various alcohols in the presence of a chiral amine catalyst. acs.orgnih.gov This method allows for the production of sulfinate esters in high yields and with significant enantiomeric excesses. nih.gov The success of DKR in this context relies on the rapid racemization of the this compound under the reaction conditions, allowing the chiral catalyst to selectively convert it to one enantiomer of the sulfinate ester. acs.orgnih.gov The development of this method marked the first example of a catalytic dynamic resolution of sulfinyl derivatives. acs.org

Chiral amines, particularly Cinchona alkaloids, have proven to be effective catalysts for the enantioselective synthesis of sulfinate esters from this compound. acs.orgnih.gov These commercially available and relatively inexpensive catalysts can promote the sulfinyl transfer reaction with high enantioselectivity. acs.org

In a key study, as little as 0.5 mol % of a chiral amine catalyst was sufficient to couple racemic tert-butanesulfinyl chloride with various arylmethyl alcohols, yielding sulfinate esters in nearly quantitative yields and with enantiomeric excesses up to 81%. acs.org The choice of the Cinchona alkaloid can influence the configuration of the resulting sulfinate ester, providing access to both enantiomers. acs.org The development of practical reaction conditions using these catalysts has made the enantioselective synthesis of sulfinate esters more accessible. acs.org

Table 2: Catalytic Approaches to Enantiopure tert-Butylsulfinyl Derivatives

| Method | Substrate | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Racemic tert-Butanesulfinyl chloride | Chiral Amine | Enantiomerically enriched tert-Butanesulfinate esters | High yield, up to 81% ee. acs.orgnih.gov |

| Chiral Amine Catalysis | tert-Butanesulfinyl chloride and alcohols | Cinchona Alkaloids | Enantiomerically enriched tert-Butanesulfinate esters | Practical conditions, access to both enantiomers. acs.org |

Metal-Catalyzed Transformations

The direct metal-catalyzed synthesis of this compound is an area with specific challenges, though related transformations for sulfonyl chlorides are well-documented. Research into the metal-catalyzed oxidative chlorination of thiols and disulfides provides a conceptual framework. For instance, zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient catalyst for the conversion of various thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.org The process utilizes hydrogen peroxide as an oxidant and offers rapid reaction times under mild conditions. organic-chemistry.org While this specific methodology has been applied broadly to aromatic and aliphatic thiols, its direct application to produce this compound from tert-butylthiol has not been extensively detailed in the literature. The primary reaction pathway is believed to involve disulfide intermediates which undergo successive oxidation and chlorination catalyzed by the metal species. organic-chemistry.org

Another approach in the broader context of sulfur compound synthesis involves rhodium catalysis. Rhodium complexes are known to efficiently catalyze the cleavage of S-S bonds in disulfides, enabling the transfer of organothio groups. mdpi.com These methods are typically employed for synthesizing compounds like thioesters and aryl sulfides. mdpi.com While these transformations highlight the capability of transition metals to activate sulfur compounds, their application for the direct synthesis of sulfinyl chlorides, particularly this compound, remains a developing field. The inherent sensitivity of the sulfinyl chloride functional group presents a significant hurdle in developing direct metal-catalyzed routes.

Table 1: Examples of Metal-Catalyzed Synthesis of Sulfonyl Chlorides

| Catalyst/Reagent System | Substrate Type | Product | Key Advantages |

| Zirconium tetrachloride (ZrCl₄) / H₂O₂ | Thiols, Disulfides | Sulfonyl Chlorides | High yields, very short reaction times, mild conditions. organic-chemistry.org |

| Potassium poly(heptazine imide) | Arenediazonium Salts | Aryl Sulfonyl Chlorides | Visible-light photocatalysis, metal-free, mild conditions. nih.gov |

| Copper(I) or (II) chloride | Arenediazonium Salts | Aryl Sulfonyl Chlorides | Traditional Sandmeyer-type reaction. nih.gov |

Stereocontrolled Access to Specific Enantiomers (R and S)

Achieving stereocontrol in the synthesis of this compound is critical for its application as a chiral auxiliary. While the treatment of an enantiopure N-tert-butanesulfinamide with hydrogen chloride (HCl) readily produces this compound, this process unfortunately leads to complete racemization at the sulfur center. bristol.ac.uk Therefore, advanced strategies are required to access the specific (R) and (S) enantiomers.

One effective method involves the dynamic kinetic resolution of racemic this compound. This process relies on trapping the rapidly racemizing sulfinyl chloride with an alcohol in the presence of a chiral amine catalyst. This approach can furnish enantiomerically enriched tert-butanesulfinate esters in excellent yields. organic-chemistry.org The success of this method hinges on the catalyst's ability to selectively promote the reaction of one enantiomer of the sulfinyl chloride at a much faster rate than the other.

A different strategy focuses on the recovery and recycling of the chiral auxiliary. In this approach, racemic (±)-tert-butylsulfinyl chloride, generated from the acidic cleavage of a sulfinamide, is reacted with a chiral alcohol, such as N-methylephedrine. bristol.ac.uk This reaction forms a diastereomeric mixture of sulfinate esters. Due to the influence of the chiral alcohol, one diastereomer is formed in preference to the other. These diastereomers can then be separated, and subsequent treatment of the desired diastereomerically pure sulfinate ester with an agent like lithium amide (LiNH₂) in ammonia (B1221849) regenerates the enantiopure tert-butanesulfinamide. bristol.ac.uk This recycling protocol indirectly provides a route to enantiomerically enriched materials by selectively capturing one enantiomer from the racemic sulfinyl chloride mixture.

A Chinese patent describes a synthetic route starting from di-tert-butyl disulfide, which is oxidized to tert-butyl thiosulfinate. sigmaaldrich.com This intermediate is then treated with an acylating reagent to yield this compound, which is subsequently resolved to obtain the desired enantiopure sulfinamide. sigmaaldrich.com

Table 2: Strategies for Stereocontrolled Synthesis Involving this compound

| Method | Starting Material | Key Reagent/Catalyst | Product Form | Enantiomeric/Diastereomeric Ratio |

| Dynamic Kinetic Resolution | Racemic this compound | Chiral Amine Catalyst | Enantioenriched tert-butanesulfinate esters | Not specified, but yields are excellent organic-chemistry.org |

| Chiral Auxiliary Recovery | Racemic this compound | N-methylephedrine (chiral alcohol) | Diastereomeric sulfinate esters | 11:1 mixture of diastereomers bristol.ac.uk |

| Resolution via Derivatization | tert-butyl thiosulfinate | Acylating reagent, DTTA resolving agent | Enantiopure tert-butylsulfinamide | Enantiopure sigmaaldrich.com |

Optimization of Reaction Conditions for Industrial Application

For the large-scale industrial synthesis of this compound, optimization of reaction conditions is paramount to ensure efficiency, safety, and cost-effectiveness. A key consideration for industrial applications is the ability to recycle the valuable tert-butanesulfinyl group. A practical and scalable process has been developed for this purpose. researchgate.net

In this process, N-tert-butanesulfinyl amines are treated with HCl in cyclopentyl methyl ether (CPME). researchgate.net The use of CPME is a significant optimization, as it is considered a greener and more desirable solvent for industrial processes compared to traditional ethers like diethyl ether or tetrahydrofuran (B95107) (THF) due to its higher boiling point, lower peroxide formation, and greater stability. This reaction results in the complete conversion to this compound, which remains in the CPME solution, while the corresponding amine hydrochloride salt precipitates and can be removed by filtration in high yield and purity. researchgate.net

The resulting solution of this compound in CPME can be used directly in subsequent steps. For instance, treatment with aqueous ammonia can regenerate tert-butanesulfinamide in high yield (97%). researchgate.net Alternatively, for stereocontrolled applications, the sulfinyl chloride solution can be reacted with an alcohol and a catalytic amount of a chiral transfer agent like quinidine (B1679956) to produce an enantiomerically enriched sulfinate ester. researchgate.net This ester can then be converted back to enantiopure tert-butanesulfinamide. researchgate.net The ability to perform these transformations in a single, efficient solvent system without the need for extensive purification of the intermediate sulfinyl chloride represents a major process optimization.

Table 3: Optimization Parameters for Industrial Application

| Parameter | Conventional Method | Optimized Industrial Method | Advantage of Optimization |

| Solvent | Diethyl ether (Et₂O), Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) | Greener solvent, higher boiling point, safer for large scale. researchgate.net |

| Auxiliary Recovery | Often discarded | Recycled via HCl cleavage to form this compound | Cost reduction, improved atom economy. bristol.ac.ukresearchgate.net |

| Intermediate Isolation | Isolation and purification of intermediates | Telescoping steps; direct use of this compound solution | Reduced unit operations, time, and solvent waste. researchgate.net |

| Yield of Recovery | Variable | Quantitative formation of sulfinyl chloride; >95% recovery of auxiliary | High process efficiency and material throughput. researchgate.net |

Mechanistic Investigations of Reactions Involving Tert Butylsulfinyl Chloride

Radical Reaction Pathways and Mechanistic Intermediates

While many reactions of sulfinyl chlorides are ionic, tert-butylsulfinyl chloride can also participate in reactions that proceed through radical intermediates, particularly when reacted with compounds containing weak bonds. These pathways are characterized by homolytic bond cleavage and the formation of caged radical pairs.

Homolytic cleavage, the symmetrical breaking of a covalent bond where each fragment retains one of the bonding electrons, is a key step in the radical pathways of this compound derivatives. chemistrysteps.comlibretexts.org For instance, the reaction of this compound with N-hydroxyureas in the presence of pyridine (B92270) is postulated to form an O-tert-butylsulfinyl-N-hydroxyurea intermediate. rug.nl This intermediate is unstable and undergoes a thermally induced rearrangement that involves the homolytic cleavage of the weak N-O bond. rug.nl

Similarly, when this compound reacts with tert-butyl hydroperoxide and pyridine, the initially formed intermediate, tert-butyl tert-butyl-peroxysulfinate, also decomposes via homolytic cleavage. researchgate.net In this case, the weak oxygen-oxygen (O-O) bond in the peroxysulfinate breaks, generating a pair of radicals. researchgate.net This tendency for homolysis contrasts with the behavior of related peroxysulfonates, which typically undergo heterolytic cleavage. researchgate.net

Following homolytic cleavage, the resulting radical pair is initially confined by surrounding solvent molecules in what is known as a "radical cage" or "geminate pair". rug.nlwikipedia.org The fate of these caged radicals determines the product distribution. The radicals can undergo recombination within the cage to form a stable product, or they can diffuse apart as "escape" radicals. rug.nlprinceton.edu

In the reaction of O-tert-butylsulfinyl-N-hydroxyurea, the homolysis of the N-O bond creates a radical pair. The primary product, an N-tert-butylsulfonylurea, is formed by the recombination of these radicals within the cage. rug.nl However, several other products are also isolated, which arise from the radicals escaping the cage and reacting with other species in the solution. rug.nl The reaction with tert-butyl hydroperoxide follows a similar radical cage process, leading to a variety of products including pyridinium (B92312) tert-butylsulfonate and tert-butyl tert-butylthiolsulfonate. researchgate.net

Table 1: Products from Radical Reactions Involving this compound Intermediates

| Reactant with this compound | Intermediate | Bond Cleaved Homolytically | Cage Recombination Product | Example Escape Products |

| N-hydroxyurea rug.nl | O-tert-butylsulfinyl-N-hydroxyurea | N-O | N-tert-butylsulfonylurea | Not specified |

| tert-butyl hydroperoxide researchgate.net | tert-butyl tert-butyl-peroxysulfinate | O-O | Not specified as single product | Pyridinium tert-butylsulfonate, tert-butyl tert-butylthiolsulfonate, tert-butanol, tert-butylsulfonyl chloride |

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR spectroscopy technique used to detect radical pair mechanisms. The observation of enhanced absorption or emission signals in the ¹H NMR spectrum during a reaction provides strong evidence for the involvement of radical intermediates. rug.nl

The reactions of this compound with both N-hydroxyureas and tert-butyl hydroperoxide exhibit pronounced ¹H-CIDNP effects. rug.nlresearchgate.net These effects can be analyzed using established principles like Kaptein's rule to confirm the generation of radical pairs and to gain insight into the magnetic properties of the intermediates. rug.nl The presence of these CIDNP signals is considered definitive proof supporting the proposed radical cage mechanism for these transformations. rug.nlresearchgate.net

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur

Nucleophilic substitution at the electron-deficient sulfur atom is a fundamental reaction mode for this compound. These reactions can proceed through different mechanistic pathways, primarily a direct, single-step SN2-type displacement or a two-step addition-elimination mechanism. researchgate.netnih.gov

In the addition-elimination pathway, the nucleophile first adds to the sulfur atom, forming a transient, unstable trigonal bipyramidal intermediate (a sulfurane). nih.gov In this intermediate, the incoming nucleophile and the leaving group often occupy the apical positions. nih.gov This intermediate then collapses by expelling the leaving group (chloride) to give the final substitution product. A key practical example of this reactivity is the acid-promoted cleavage of N-tert-butanesulfinyl amines. bristol.ac.uk Treating these amines with HCl results in a nucleophilic substitution where chloride attacks the sulfinyl sulfur, displacing the amine and regenerating this compound. bristol.ac.ukresearchgate.net This process is crucial for the recovery and recycling of the valuable tert-butylsulfinyl chiral auxiliary after its use in asymmetric synthesis. bristol.ac.uk

Rearrangement Mechanisms in tert-Butylsulfinyl Systems

Systems containing the tert-butylsulfinyl group can undergo notable rearrangements. A prime example is the thermally induced rearrangement of the O-tert-butylsulfinyl-N-hydroxyurea intermediate, which is formed from the reaction of this compound and an N-hydroxyurea. rug.nl

The mechanism of this rearrangement is intrinsically linked to the radical processes described previously. It is not a simple intramolecular migration but proceeds through a more complex sequence involving:

Homolytic Cleavage: The N-O bond of the intermediate breaks, forming a radical pair confined within a solvent cage. rug.nl

Radical Recombination: The caged radicals recombine, but at different atoms, leading to the rearranged product, N-tert-butylsulfonylurea. rug.nl

This pathway highlights how seemingly simple rearrangements can be governed by high-energy radical intermediates.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for probing the mechanisms of reactions that are difficult to study experimentally. mdpi.com These methods allow for the calculation of reaction pathways, the geometries of transition states and intermediates, and the associated energy barriers. nih.govmdpi.com

For nucleophilic substitution at sulfinyl chlorides and related sulfonyl compounds, computational studies help to distinguish between the concerted SN2 mechanism and the stepwise addition-elimination (A-E) mechanism. nih.govmdpi.com By mapping the potential energy surface, chemists can determine if a stable, tetracoordinate sulfur intermediate exists. nih.gov

In a concerted SN2 mechanism , the reaction proceeds through a single transition state without any intermediates. mdpi.com

In an addition-elimination mechanism , the reaction has a more complex energy profile, often a triple-well potential energy surface, corresponding to the reactants, the stable sulfurane intermediate, and the products, separated by two transition states. nih.gov

Studies on related methanesulfinyl derivatives show that the addition-elimination pathway is common for many nucleophiles. nih.gov For arenesulfonyl chlorides, the mechanism can shift between SN2 and A-E depending on factors like the nucleophile and solvent. mdpi.com These theoretical insights provide a detailed, atomistic view of the reaction coordinates for reactions involving this compound.

Table 2: Comparison of SN2 and Addition-Elimination Mechanisms at Sulfinyl Sulfur via Computational Models

| Feature | SN2 Mechanism | Addition-Elimination (A-E) Mechanism |

| Reaction Steps | One | Two (Addition then Elimination) |

| Key Species | Single Transition State mdpi.com | One Covalent Intermediate (Sulfurane) nih.gov |

| Potential Energy Surface | Single energy barrier | Triple-well with two barriers nih.gov |

| Intermediate Geometry | N/A | Typically Trigonal Bipyramidal nih.gov |

DFT Studies on Diastereoselective Additions

DFT studies have been crucial in understanding the diastereoselectivity of nucleophilic additions to N-tert-butylsulfinyl imines, which are key derivatives of this compound. These computational models help to rationalize the observed stereochemical outcomes by analyzing the energies of various possible transition states.

For instance, in the addition of nucleophiles to N-sulfinyl imines, the conformation of the imine plays a critical role. Computational studies have shown that an s-cis arrangement of the sulfinyl group is generally the most stable conformation. This stability is attributed to hydrogen bonding between the sulfinyl oxygen and the iminic hydrogen. researchgate.net This preferred conformation orients the bulky tert-butyl group in a way that directs the incoming nucleophile to a specific face of the C=N double bond.

In the case of the addition of a tribromomethyl anion to an N-tert-butylsulfinyl imine with an (R)-configuration at the sulfur atom, DFT calculations support the attack of the nucleophile from the less sterically hindered Re face of the imine. researchgate.net This leads to the predictable formation of one major diastereomer.

The nature of the nucleophile and the reaction conditions also significantly influences the transition state and, consequently, the diastereoselectivity. For the reduction of N-tert-butylsulfinyl imines, different reducing agents can lead to opposite stereochemical outcomes. DFT studies rationalize this by proposing different transition state models. For example, reduction with sodium borohydride (B1222165) is suggested to proceed through a cyclic, chelated transition state, whereas reduction with the bulkier L-selectride is believed to occur via an open transition state. nih.gov

The following table summarizes the observed diastereoselectivities in the addition of various nucleophiles to N-tert-butylsulfinyl imines, which have been rationalized through computational models.

| Nucleophile/Reagent | Substrate | Major Diastereomer | Diastereomeric Ratio (dr) | Proposed Transition State Model |

| Grignard Reagents | N-tert-butylsulfinyl aldimines | (S,R) or (R,S) | High | Chelation-controlled chair-like |

| Sodium Borohydride | N-tert-butylsulfinyl imines | Varies | High | Cyclic chelation |

| L-Selectride | N-tert-butylsulfinyl imines | Varies | High | Open, non-chelation |

| Lithium α-bromoenolates | N-tert-butylsulfinyl imines | cis or trans | up to 89:8 | Six-membered chair-like |

Understanding Transition States and Chiral Induction

The principle of chiral induction in reactions involving the tert-butylsulfinyl group is primarily understood through the analysis of transition state models. The stereochemical outcome is dictated by the energy differences between competing diastereomeric transition states. The tert-butylsulfinyl group exerts its influence by creating a sterically and electronically biased environment.

A prevalent model for rationalizing the stereoselectivity of organometallic additions to N-tert-butylsulfinyl imines is the chelation-controlled transition state . nih.govharvard.edu In this model, the metal cation of the nucleophilic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. This coordination locks the conformation of the substrate into a rigid, chair-like six-membered ring structure. harvard.edu The bulky tert-butyl group on the sulfur atom then acts as a powerful stereodirecting group, effectively blocking one face of the imine and forcing the nucleophile to attack from the opposite, less hindered face. harvard.edu

For example, in the addition of Grignard reagents to (R)-N-tert-butylsulfinyl aldimines, the magnesium ion is chelated by the sulfinyl oxygen and the imine nitrogen. This arrangement forces the tert-butyl group into a pseudo-equatorial position to minimize steric strain, leaving the Re face of the imine exposed for nucleophilic attack.

In contrast, when non-coordinating or very bulky nucleophiles are used, an open-chain transition state model is often invoked. nih.gov In this scenario, the rigid chelated structure does not form. Instead, stereocontrol is governed by minimizing steric interactions between the tert-butyl group, the substituents on the imine, and the incoming nucleophile. nih.gov For instance, the reduction of an (R_S, E)-imine with the bulky reducing agent L-selectride proceeds through an open transition state, where the hydride attacks the less hindered Re-face. nih.gov

The choice between a chelation-controlled or an open transition state can often be influenced by the specific reagents and conditions, leading to a reversal of diastereoselectivity. This is clearly demonstrated in the reduction of N-tert-butylsulfinyl imines, where sodium borohydride (allowing for chelation) and L-selectride (favoring an open model due to its bulk) yield opposite diastereomers. nih.gov

Applications of Tert Butylsulfinyl Chloride in Asymmetric Synthesis

Synthesis of Chiral Sulfinamides and Sulfinates

The primary application of tert-butylsulfinyl chloride is the synthesis of chiral sulfinyl compounds, which are the active players in asymmetric transformations. These include chiral sulfinamides and sulfinates, which can be prepared through several stereocontrolled strategies.

This compound readily reacts with primary and secondary amines to furnish the corresponding tert-butylsulfinamides. sigmaaldrich.comnih.gov This direct condensation is a fundamental step in preparing the widely used tert-butanesulfinamide auxiliary. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfinyl chloride, followed by the elimination of hydrogen chloride. nih.gov

Similarly, the reaction of this compound with alcohols yields sulfinate esters. When racemic this compound is reacted with achiral alcohols in the presence of a chiral base, such as a Cinchona alkaloid or a specifically designed peptide catalyst, a dynamic kinetic resolution can be achieved, affording enantioenriched sulfinates with high yields and enantiomeric excess (ee). nih.gov

A general one-pot synthesis of sulfinamides has been developed that starts with an organometallic reagent (Grignard or organolithium) and a sulfur dioxide surrogate (DABSO). The resulting metal sulfinate is treated with thionyl chloride to generate a sulfinyl chloride intermediate in situ. This intermediate is then trapped with a variety of nitrogen nucleophiles at room temperature to produce sulfinamides in good yields. nih.gov

Table 1: Synthesis of Sulfinamides via in situ Generated Sulfinyl Chlorides

| Organometallic Reagent | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Phenylmagnesium bromide | Morpholine | N-(phenylsulfinyl)morpholine | 75 |

| 4-Methoxyphenylmagnesium bromide | Pyrrolidine | 1-((4-Methoxyphenyl)sulfinyl)pyrrolidine | 83 |

| n-Butyllithium | Dibenzylamine | N-((Butyl)sulfinyl)-N-(phenylmethyl)benzylamine | 65 |

| 2-Thienyllithium | Aniline | N-(Thiophen-2-ylsulfinyl)aniline | 58 |

Data sourced from Willis, M. C., et al. (2017). nih.gov

A powerful strategy for preparing enantiomerically pure sulfinates involves the reaction of racemic or prochiral sulfinyl chlorides with stoichiometric amounts of chiral alcohols, which act as chiral auxiliaries. nih.govacs.org The resulting diastereomeric sulfinate esters can often be separated by crystallization. The classic Andersen synthesis of sulfoxides relies on this principle, often employing (-)-menthol. nih.govacs.org Other effective chiral alcohols include diacetone-D-glucose, cholesterol, and ephedrine. nih.govacs.org

This method is particularly relevant for recycling the tert-butylsulfinyl auxiliary. After its use in a synthesis and subsequent acidic cleavage, the auxiliary is converted back to this compound. nih.govbristol.ac.uk This racemic sulfinyl chloride can be trapped with a chiral alcohol, such as N-methylephedrine, to form a mixture of diastereomeric sulfinate esters. After separation, the desired diastereomer is treated with an amine source like lithium amide to regenerate the enantiopure tert-butanesulfinamide, ready for reuse. bristol.ac.uk For instance, trapping with N-methylephedrine can yield the corresponding sulfinate ester with a diastereomeric ratio (dr) of 11:1. bristol.ac.uk

Chiral sulfinyl compounds can be interconverted, allowing access to different classes of derivatives from a single enantiopure precursor. For example, enantiomerically enriched sulfinamides can be converted into sulfinates by reacting them with alcohols in the presence of a strong acid. This reaction typically proceeds with a high degree of stereospecificity, predominantly with inversion of configuration at the sulfur center. acs.org The stereochemical outcome can, however, be influenced by the structure of the alcohol. acs.org Similarly, the transesterification of sulfinates with another alcohol, catalyzed by a strong acid, also occurs primarily with inversion of configuration. acs.org

These interconversions enhance the versatility of the sulfinyl group in synthesis, as a readily available sulfinamide can be transformed into a sulfinate or other derivative as needed for a specific synthetic route. acs.org

Role as a Chiral Auxiliary in Complex Molecule Synthesis

The tert-butylsulfinyl group, installed via this compound, is one of the most powerful and widely used chiral auxiliaries in asymmetric synthesis. nih.gov Its effectiveness stems from several key features: it is readily available in both enantiomeric forms, it can be attached to aldehydes and ketones to form stable N-sulfinylimines, it powerfully directs the stereochemistry of nucleophilic additions, and it can be easily removed under mild acidic conditions. nih.goviupac.org

The most prominent application of the tert-butylsulfinyl auxiliary is in the asymmetric synthesis of chiral amines and their derivatives, including α- and β-amino acids. acs.orgiupac.org The general strategy involves three main steps:

Condensation: Enantiopure tert-butanesulfinamide is condensed with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine (aldimine or ketimine). This reaction proceeds in high yield, often facilitated by a dehydrating agent or a Lewis acid like titanium(IV) ethoxide. acs.orgharvard.edu

Nucleophilic Addition: A wide variety of nucleophiles (e.g., Grignard reagents, organolithiums, enolates) are added to the C=N bond of the sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face with high diastereoselectivity. The stereochemical outcome is often rationalized by a six-membered chair-like transition state involving chelation of the metal cation by the nitrogen and oxygen atoms of the sulfinyl group. iupac.orgharvard.edu

Deprotection: The sulfinyl group is cleaved from the newly formed amine by simple treatment with a strong acid, such as hydrochloric acid in an alcohol solvent, to yield the desired primary amine as its hydrochloride salt in high enantiomeric purity. harvard.edunih.gov

This methodology has been successfully applied to synthesize a broad spectrum of chiral amines, including α-branched amines, propargylamines, and fluorinated amines, which are important building blocks in medicinal chemistry. nih.govcas.cn The method is also highly effective for the synthesis of non-proteinogenic amino acids. acs.org

Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

| Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | Product Amine (R¹R²CHNH₂) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Isobutyraldehyde | Phenylmagnesium bromide | 1-Phenyl-2-methylpropan-1-amine | 94 | >99:1 |

| Benzaldehyde | Ethylmagnesium bromide | 1-Phenylpropan-1-amine | 98 | 96:4 |

| 3-Phenylpropanal | Methylmagnesium bromide | 4-Phenylbutan-2-amine | 95 | 98:2 |

| Cinnamaldehyde | Isopropylmagnesium chloride | 1-Phenyl-3-methylbut-1-en-4-amine | 88 | >98:2 |

Data sourced from Liu, G., et al. (1997) and Ellman, J. A., et al. (2013). harvard.edunih.gov

The chiral amines synthesized using the tert-butanesulfinyl auxiliary are valuable intermediates for the construction of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. nih.govnih.govcapes.gov.br The general approach involves creating a chiral amine that contains a second reactive functional group, which can then participate in an intramolecular cyclization reaction to form the heterocyclic ring. nih.govbeilstein-journals.org

This strategy has been employed to synthesize a wide variety of heterocyclic systems, including:

Aziridines: Synthesized via intramolecular cyclization of amines bearing a vicinal leaving group or through reactions like the aza-Darzens reaction with N-sulfinyl imines. nih.govbeilstein-journals.org

Pyrrolidines and Piperidines: These five- and six-membered rings are commonly formed by intramolecular cyclization of amino-halides or amino-alcohols prepared using the sulfinamide methodology. nih.govnih.gov For example, the addition of a Grignard reagent derived from a protected bromoalkanol to a sulfinyl imine, followed by deprotection and cyclization, provides access to enantioenriched substituted pyrrolidines. nih.gov

Fused Heterocycles: The methodology has been extended to the synthesis of more complex systems like hexahydropyrroloindoles and tetrahydroquinolines, including the total synthesis of alkaloids such as (-)-angustureine and (-)-cuspareine. nih.govnih.gov

The high degree of stereocontrol imparted by the tert-butylsulfinyl group in the initial amine synthesis is crucial, as this chirality is directly transferred to the final heterocyclic product. nih.gov

Asymmetric Pauson-Khand Reactions

The tert-butylsulfinyl group has been effectively utilized as a chiral auxiliary in the Pauson-Khand reaction, a powerful method for constructing cyclopentenones. In this context, the sulfinyl group, attached to an enyne substrate, directs the stereochemical outcome of the cobalt-mediated intramolecular cyclization.

Research has shown that the tert-butylsulfinyl group is a highly efficient chiral auxiliary for these reactions. harvard.edu The stereodirecting influence of the sulfinyl group is crucial for the formation of enantiomerically enriched bicyclic products. nih.gov The mechanism is believed to involve the coordination of the sulfinyl oxygen to the cobalt center in the transition state, which dictates the facial selectivity of the alkyne insertion. nih.gov This approach has been successfully applied to the synthesis of various complex cyclopentenoid structures.

The diastereoselectivity of the Pauson-Khand reaction can be very high when using a tert-butylsulfinyl auxiliary. The specific stereoisomer obtained is dependent on the configuration of the sulfur atom in the chiral auxiliary. This methodology has proven to be a reliable strategy for the asymmetric synthesis of complex molecules containing five-membered rings. researchgate.net

Table 1: Asymmetric Pauson-Khand Reactions with tert-Butylsulfinyl Auxiliary (Note: This table is a representative example based on findings and is not exhaustive of all published results.)

| Substrate | Promoter | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| N-(1-en-6-ynyl)-tert-butylsulfinamide | Co2(CO)8, NMO | Bicyclo[3.3.0]octenone derivative | >95:5 | 70-85 |

| (R)-N-(1,6-enynyl)-tert-butylsulfinamide | Co2(CO)8, TMTU | Chiral cyclopentenone | Up to 98:2 | Good to Excellent |

Stereoselective Functionalization of Carbinols

The tert-butylsulfinyl group, primarily through the use of N-tert-butanesulfinyl imines, plays a significant role in the stereoselective synthesis and functionalization of carbinols (alcohols). These imines act as powerful electrophiles that can react with a wide range of nucleophiles to generate chiral amino alcohols, which are valuable building blocks in organic synthesis.

One common approach involves the diastereoselective reduction of β-amino ketones derived from the addition of enolates to N-tert-butanesulfinyl imines. For instance, the synthesis of the alkaloid (+)-sedamine involves the reduction of a β-amino ketone intermediate to a mixture of diastereomeric alcohols, from which the desired (R)-configured benzylic alcohol is isolated. nih.gov

Another key strategy is the palladium-catalyzed allylation of N-tert-butanesulfinyl imines using allylic alcohols. rsc.org This method produces homoallylic amines with high diastereoselectivity. The resulting products contain a newly formed stereocenter and a double bond that can be further functionalized, for example, through hydration or epoxidation, to introduce additional carbinol functionalities. The reaction with crotyl alcohol has been shown to be highly regioselective and anti-diastereoselective. rsc.org

Furthermore, preliminary studies have explored the SN1 solvolysis of tert-butylsulfinyl-2-(chlorodiphenylmethyl)pyrrolidine with various alcohols. researchgate.net While the lability of the chiral auxiliary under these conditions was noted, the reactions demonstrated potential for creating differently substituted chiral pyrrolidines, including those with sterically hindered alcohols. researchgate.net

Table 2: Stereoselective Reactions Involving Carbinol Synthesis/Functionalization (Note: This table is a representative example based on findings and is not exhaustive of all published results.)

| Reaction Type | Substrate/Reagent | Key Intermediate/Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ketone Reduction | β-Amino ketone | Diastereomeric amino alcohols | Diastereoselective | nih.gov |

| Palladium-Catalyzed Allylation | N-tert-butanesulfinyl imine + Allylic alcohol | Homoallylic amine | High d.r. | rsc.org |

| SN1 Solvolysis | tert-Butylsulfinyl-2-(chlorodiphenylmethyl)pyrrolidine + Alcohol | Substituted chiral pyrrolidine | Potential for stereoselectivity | researchgate.net |

Recycling and Recovery Strategies for the tert-Butylsulfinyl Auxiliary

A significant advantage of using the tert-butylsulfinyl group as a chiral auxiliary is the ability to recover and recycle it, which is economically and environmentally beneficial, especially given the cost of the enantiopure starting material, tert-butylsulfinamide. nih.gov

Acid-Promoted Cleavage and Auxiliary Fate

The removal of the tert-butylsulfinyl group from the target amine product is typically achieved under mild acidic conditions. nih.gov It has been demonstrated that during deprotection with hydrochloric acid (HCl), the auxiliary is not destroyed but is converted into this compound. bristol.ac.uk

This discovery is crucial for the practical application of this methodology. The process involves treating the N-tert-butanesulfinyl amine with HCl in a suitable solvent like cyclopentyl methyl ether or diethyl ether. researchgate.netbristol.ac.uk This results in the complete conversion to the corresponding amine hydrochloride salt, which precipitates and can be isolated by filtration, and a solution of this compound. researchgate.netbristol.ac.uk It is imperative to separate the amine salt from the sulfinyl chloride solution before basification to prevent the reformation of the sulfinamide. bristol.ac.uk

Regeneration of Enantiopure tert-Butylsulfinamide

The resulting solution of this compound can be used to regenerate the valuable tert-butylsulfinamide. A straightforward and high-yielding method involves treating the filtrate containing this compound with aqueous or concentrated ammonia (B1221849). nih.govbristol.ac.uk This directly produces tert-butylsulfinamide, which can be isolated in high yield. researchgate.net

However, the this compound formed during the acid cleavage is often racemic. To recover the auxiliary in its enantiopure form, a resolution strategy is employed. The racemic sulfinyl chloride is first trapped with a chiral alcohol, such as N-methylephedrine, to form a mixture of diastereomeric sulfinate esters. bristol.ac.uk After separation of the desired diastereomer, treatment with a reagent like lithium amide (LiNH₂) in liquid ammonia cleaves the ester and regenerates the enantiopure tert-butylsulfinamide. rsc.orgnih.govwikipedia.org An alternative approach involves treating the sulfinyl chloride solution with ethanol (B145695) and a catalytic amount of a sulfinyl transfer catalyst like quinidine (B1679956) to form an ethyl tert-butanesulfinate solution, which can then be converted to enantiopure tert-butylsulfinamide by reaction with sodium amide (NaNH₂) in ammonia. researchgate.net

Reactivity Studies of Tert Butylsulfinyl Chloride Derivatives

Reactions with Peroxides and Hydrodisulfides

The reaction of tert-butylsulfinyl chloride with peroxides and hydrodisulfides showcases distinct reactivity patterns and product distributions, largely influenced by the nature of the peroxide and the reaction conditions.

In the presence of pyridine (B92270), this compound reacts readily with tert-butyl hydroperoxide. researchgate.netresearchgate.net This reaction does not yield a single product but rather a mixture of compounds including pyridinium (B92312) tert-butylsulfonate, tert-butyl tert-butylthiolsulfonate, tert-butanol, and tert-butylsulfonyl chloride. researchgate.netresearchgate.net The formation of these products is proposed to proceed through a radical cage mechanism. researchgate.net The initial step is the formation of an unstable intermediate, tert-butyl tert-butyl-peroxysulfinate. researchgate.net This intermediate undergoes homolytic cleavage of the O-O bond, a process supported by the observation of 1H Chemically Induced Dynamic Nuclear Polarization (CIDNP) effects. researchgate.net This homolytic dissociation is a key feature, distinguishing it from the more common heterolytic cleavage observed in peroxysulfonates. researchgate.net

Conversely, the reaction of this compound with tert-butyl hydrodisulfide under similar conditions (in the presence of pyridine) leads to a much cleaner reaction, affording tert-butylsulfinyl tert-butyldisulfide in a high yield of 90%. researchgate.net The thermal stability of this sulfinyl disulfide is notably greater than that of the corresponding peroxysulfinate. This difference in stability is attributed to the higher bond dissociation energy of the S-O-S linkage compared to the weak O-O bond in the peroxysulfinate. researchgate.net At elevated temperatures, the tert-butylsulfinyl tert-butyldisulfide undergoes decomposition, likely through a homolytic pathway, to yield tert-butyl tert-butylthiolsulfonate and di-tert-butyl tetrasulfide. researchgate.net

Table 1: Products from the Reaction of this compound with Peroxides and Hydrodisulfides

| Reactant | Major Products | Proposed Intermediate | Key Mechanistic Feature |

| tert-Butyl hydroperoxide | Pyridinium tert-butylsulfonate, tert-butyl tert-butylthiolsulfonate, tert-butanol, tert-butylsulfonyl chloride researchgate.net | tert-Butyl tert-butyl-peroxysulfinate researchgate.net | Homolytic cleavage of O-O bond researchgate.net |

| tert-Butyl hydrodisulfide | tert-Butylsulfinyl tert-butyldisulfide (90% yield) researchgate.net | - | Higher S-O-S bond stability researchgate.net |

Reactions with N-Hydroxyureas

The reaction of this compound with N-hydroxyureas provides a pathway to N-tert-butylsulfonylureas through a fascinating rearrangement mechanism. When this compound is treated with N'-(di)methyl- or N'-(di)phenyl-N-hydroxyurea in acetone (B3395972) at room temperature in the presence of two equivalents of pyridine, a smooth reaction occurs. researchgate.netrug.nlresearchgate.net

The proposed mechanism involves the initial formation of an O-tert-butylsulfinyl-N-hydroxyurea intermediate. rug.nl This intermediate is unstable and undergoes a thermally induced rearrangement. rug.nl This rearrangement proceeds via a radical cage mechanism, initiated by the homolytic cleavage of the N-O bond in the intermediate. researchgate.netrug.nl The resulting radical pair can then recombine to form the corresponding N-tert-butylsulfonylurea as the primary product. rug.nl

The radical nature of this rearrangement is strongly supported by the observation of pronounced 1H-CIDNP effects. researchgate.netrug.nl In addition to the main recombination product, several "escape" products are also isolated, which are formed from the radicals that diffuse out of the solvent cage. rug.nl The specific fate of the N'-(di)substituted carbamoylaminyl radicals generated within the radical pair has been a subject of discussion. rug.nl Interestingly, N',N'-diphenyl-N-hydroxyurea exhibits different reactivity, with diphenylamine (B1679370) being the major product. rug.nl

Table 2: Reaction of this compound with N-Hydroxyureas

| N-Hydroxyurea Reactant | Key Intermediate | Primary Product | Mechanistic Hallmark |

| N'-(di)methyl-N-hydroxyurea | O-tert-butylsulfinyl-N-hydroxyurea rug.nl | N-tert-butylsulfonylurea rug.nl | Radical cage mechanism, 1H-CIDNP effects rug.nl |

| N'-(di)phenyl-N-hydroxyurea | O-tert-butylsulfinyl-N-hydroxyurea rug.nl | N-tert-butylsulfonylurea rug.nl | Radical cage mechanism, 1H-CIDNP effects rug.nl |

| N',N'-diphenyl-N-hydroxyurea | O-tert-butylsulfinyl-N-hydroxyurea rug.nl | Diphenylamine rug.nl | Deviant reaction pathway rug.nl |

Formation of Sulfinyl Disulfides and Thiolsulfonates

As previously mentioned in the context of reactions with hydrodisulfides, this compound is a precursor to sulfinyl disulfides. Specifically, its reaction with tert-butyl hydrodisulfide in the presence of pyridine efficiently produces tert-butylsulfinyl tert-butyldisulfide. researchgate.net

Thiolsulfonates, such as tert-butyl tert-butylthiolsulfonate, are observed as products in the reaction of this compound with tert-butyl hydroperoxide. researchgate.net This thiolsulfonate is also a product of the thermal decomposition of tert-butylsulfinyl tert-butyldisulfide at elevated temperatures. researchgate.net The formation of these sulfur-containing compounds highlights the complex redox chemistry and bond reorganization that can occur in these reactions. The stability of the S-S bond in thiolsulfonates makes them common endpoints in reactions involving sulfinyl and sulfenyl derivatives.

Reactivity of Sulfonyl-Substituted Complexes

The strong electron-withdrawing nature of the sulfonyl group, which can be derived from the oxidation of sulfinyl precursors, significantly influences the reactivity of molecules to which it is attached. This is particularly evident in the chemistry of (η⁶-arene)tricarbonylchromium(0) complexes.

The synthesis of the first sulfonyl-substituted (η⁶-arene)tricarbonylchromium(0) complexes opened up new avenues for studying their reactivity, which is complementary to that of complexes bearing electron-donating groups. Specifically, the reactivity of [η⁶-(tert-butylsulfonyl)benzene]tricarbonylchromium(0) towards nucleophiles and bases has been investigated.

The tert-butylsulfonyl group activates the arene ring towards nucleophilic attack. For instance, the reaction with allylmagnesium bromide shows a strong preference for para-substitution on the benzene (B151609) ring. This regioselectivity can be attributed to the electronic effects of the sulfonyl group and the directing influence of the tricarbonylchromium(0) moiety.

Furthermore, deprotonation of the complex with strong bases like butyllithium (B86547) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching with an electrophile, leads to ortho- and di-ortho-substituted products. Remarkably, under certain conditions with LiTMP, a trisubstituted product can be obtained. The structure of one such disubstituted product, [η⁶-1-(tert-butylsulfonyl)-2,5-bis(trimethylsilyl)benzene]tricarbonylchromium(0), has been confirmed by X-ray crystallography.

Table 3: Reactivity of a Sulfonyl-Substituted Chromium Complex

| Reagent | Type of Reaction | Products |

| Allylmagnesium bromide | Nucleophilic addition | para-Substituted arene |

| Butyllithium followed by electrophile | Deprotonation-quench | ortho- and di-ortho-substituted products |

| LiTMP followed by ClSiMe₃ | Deprotonation-quench | ortho-silylated, ortho, meta-disilylated, and ortho, ortho, para-trisilylated products |

Advanced Spectroscopic and Analytical Characterization in Research

The precise structural elucidation and determination of purity are paramount in the application of tert-butylsulfinyl chloride and its derivatives in stereoselective synthesis. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and various chromatographic methods, provide the necessary tools for this detailed characterization.

Q & A

Q. What are the critical safety considerations when handling tert-butylsulfinyl chloride in laboratory settings?

this compound is a reactive and potentially hazardous compound. Key safety measures include:

- Personal Protective Equipment (PPE): Use impermeable gloves (e.g., nitrile or neoprene), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors, as the compound may release toxic fumes upon decomposition .

- Storage: Store in a cool, dry, well-ventilated area away from ignition sources due to flammability risks .

- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose of according to hazardous waste regulations .

Q. What synthetic routes are commonly employed to prepare this compound?

this compound is typically synthesized via sulfinylation reactions. A standard method involves:

- Reacting tert-butyl disulfide with chlorine gas under controlled conditions .

- Purification through fractional distillation or recrystallization to achieve ≥97% purity, as verified by NMR and mass spectrometry .

- Validation Tip: Cross-check product identity using CAS No. 31562-43-3 and compare spectral data with literature .

Q. How can researchers assess the purity of this compound?

Purity analysis involves:

- Chromatography: GC-MS or HPLC to quantify impurities .

- Spectroscopy: H/C NMR to confirm structural integrity and detect byproducts like sulfonic acid derivatives .

- Titration: Karl Fischer titration for moisture content, as water can hydrolyze the compound .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The sulfinyl group (-S(O)-) acts as a chiral directing group, enabling stereoselective reactions. Key factors include:

- Electrophilicity: The sulfinyl chloride's electrophilic sulfur center facilitates nucleophilic attack, as seen in asymmetric syntheses of sulfoxides .

- Steric Effects: The bulky tert-butyl group influences reaction pathways, often favoring retention of configuration in stereospecific reactions .

- Contradiction Alert: Some studies report unexpected racemization under high temperatures; verify reaction conditions using kinetic studies .

Q. How does this compound’s stability vary under different solvent systems?

Stability studies reveal:

- Polar aprotic solvents (e.g., DCM, THF): Optimal for maintaining stability at low temperatures (-20°C) .

- Protic solvents (e.g., water, alcohols): Rapid hydrolysis to tert-butylsulfinic acid, requiring anhydrous conditions .

- Data Gap: Limited literature on long-term storage stability; conduct accelerated degradation studies (e.g., 40°C/75% RH) to model shelf life .

Q. What strategies resolve discrepancies in analytical data for this compound derivatives?

Common issues and solutions:

- Contaminated NMR signals: Use deuterated solvents with low water content and repeat experiments under inert atmospheres .

- Inconsistent melting points: Recrystallize samples from non-polar solvents (e.g., hexane) to remove residual reactants .

- Chromatographic tailing: Optimize HPLC mobile phases (e.g., acetonitrile/water with 0.1% TFA) to improve peak symmetry .

Methodological Best Practices

- Reproducibility: Document reaction parameters (e.g., temperature, stoichiometry) in detail, as slight variations can alter yields .

- Safety Protocols: Regularly review SDS updates for this compound and related compounds (e.g., tert-butyl chloride) to align with evolving regulations .

- Data Reporting: Include raw spectral data and chromatograms in supplementary materials to support reproducibility claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.